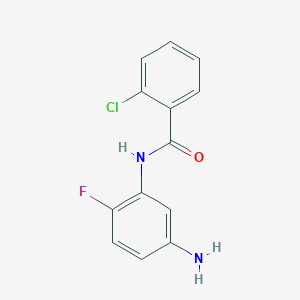

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide

Descripción

Chemical Identity and Classification

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide belongs to the class of aromatic amides, featuring a benzamide core substituted with fluorine and chlorine atoms at strategic positions. The compound’s IUPAC name, N-(5-amino-2-fluorophenyl)-2-chlorobenzamide, reflects its substituents:

- A primary amino group (-NH$$_2$$) at the 5-position of the fluorophenyl ring.

- A fluorine atom at the 2-position of the same ring.

- A chlorine atom at the 2-position of the benzamide moiety.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{10}\text{ClFN}_2\text{O} $$ |

| Molecular Weight | 264.68 g/mol |

| CAS Registry Number | 926210-91-5 |

| Hydrogen Bond Donors | 2 (amino and amide groups) |

| Hydrogen Bond Acceptors | 3 (amide oxygen, fluorine) |

The compound’s planar structure facilitates π-π stacking interactions, while its halogen atoms enhance lipophilicity and binding affinity to biological targets.

Historical Context and Discovery

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide was first documented in chemical databases in 2007, with its synthesis likely rooted in earlier methodologies for aromatic amides. The compound’s design draws from the broader benzamide family, which has been studied since the mid-20th century for applications in neuroleptics and enzyme inhibitors. Notably, the introduction of fluorine and chlorine substituents reflects a trend in medicinal chemistry to optimize pharmacokinetic properties through halogenation.

Early synthetic routes involved coupling 5-amino-2-fluoroaniline with 2-chlorobenzoyl chloride under basic conditions, a method later refined using continuous flow reactors to improve yield and scalability.

Significance in Organic Chemistry Research

The compound’s significance arises from three key features:

- Dual Halogenation : The synergistic effects of fluorine and chlorine enhance metabolic stability and target selectivity. Fluorine’s electronegativity polarizes the aromatic ring, while chlorine provides steric bulk for specific receptor interactions.

- Amide Functionality : The benzamide group serves as a bioisostere for carboxylic acids, reducing ionization at physiological pH and improving membrane permeability.

- Structural Versatility : The amino group enables further derivatization, making the compound a scaffold for libraries of bioactive molecules.

These attributes have spurred investigations into its role as a kinase inhibitor and allosteric modulator, particularly in oncology and neurology.

Overview of Current Research Landscape

Recent studies focus on three domains:

- Synthetic Methodology : Advances in Pd-catalyzed cross-coupling and microwave-assisted synthesis have reduced reaction times to under 30 minutes for derivatives.

- Biological Activity : In vitro assays reveal inhibitory effects on cancer cell lines (e.g., HepG2), with IC$$_{50}$$ values comparable to established agents like SAHA.

- Computational Modeling : Density functional theory (DFT) studies predict strong binding to HDAC enzymes, aligning with experimental data on histone deacetylase inhibition.

Table 2: Antitumor Activity of Related Benzamides

| Compound | Cell Line | IC$$_{50}$$ (µM) | Reference |

|---|---|---|---|

| N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide | HepG2 | 1.30* | |

| SAHA | HepG2 | 17.25 | |

| Related Compound FNA | HepG2 | 1.30 |

*Preliminary data; requires validation.

Ongoing clinical trials explore its derivatives for neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier.

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLATAARIDVUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor signaling.

Comparación Con Compuestos Similares

Substituent Effects on the Benzamide Ring

Modifications to the benzamide ring’s substituents significantly influence melting points, yields, and spectroscopic properties:

Key Trends :

- Introduction of heterocyclic groups (e.g., benzothiazole or imidazolidinone) increases molecular weight and melting points due to enhanced intermolecular interactions .

- Crystal structures of simpler analogs, such as N-(phenyl)-2-chlorobenzamide , reveal that side-chain substitutions (e.g., aryl vs. alkyl) alter lattice parameters and Cl NQR frequencies, though bond lengths remain largely unaffected except in benzanilides .

Substituent Effects on the Aniline Moiety

Variations in the aniline ring’s substituents impact solubility, reactivity, and spectral properties:

Key Trends :

Spectroscopic and Crystallographic Comparisons

- 35Cl NQR Studies : In N-(phenyl)-2-chlorobenzamide , the Cl NQR frequency is higher (36.2 MHz) compared to alkyl-substituted analogs (e.g., 34.5 MHz for N-(phenyl)-2-chloro-2-methylacetamide), indicating that aryl groups enhance electron withdrawal at the chlorine site .

- 1H NMR : For analogs like N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide , distinct aromatic proton shifts (δ 7.42–7.68 ppm) and NH signals (δ 10.29 ppm) confirm structural integrity .

- Crystal Systems: The tetragonal structure of N-(phenyl)-2-chlorobenzamide (space group P4₃) contrasts with the monoclinic system of N-(phenyl)-2-chloro-2-methylacetamide, highlighting substituent-dependent packing arrangements .

Actividad Biológica

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and applications in various fields.

Chemical Structure and Properties

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide features a unique structure that includes both fluorine and chlorine substituents on the aromatic rings, along with an amino group. The molecular formula is CHClF NO, and it has a molecular weight of approximately 264.68 g/mol. The presence of the amino group enhances its potential for hydrogen bonding, which is crucial for its biological interactions.

The biological activity of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and receptor signaling pathways. The amino group and fluorine atom play critical roles in binding to these targets, influencing the compound's pharmacological effects.

Antitumor Activity

Recent research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in solid tumors. For instance, related compounds have shown IC values indicating significant cytotoxicity against various cancer cell lines, suggesting that N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide may exhibit similar properties .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide | HepG2 | TBD | |

| Related Compound FNA | HepG2 | 1.30 | |

| SAHA | HepG2 | 17.25 |

Neuroprotective Effects

In the context of neuroprotection, N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide has been explored as a potential small-molecule activator of Pyruvate Kinase Muscle Isozyme 2 (PKM2). This activation aims to reduce photoreceptor apoptosis in models of outer retinal stress, indicating a role in preserving vision under pathological conditions .

Table 2: Neuroprotective Activity Results

| Study Focus | Model | Result | Reference |

|---|---|---|---|

| PKM2 Activation | Outer Retinal Stress Model | Retained potency and efficacy |

In Vitro Studies

In vitro assays have demonstrated that N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide can inhibit specific enzyme activities associated with tumor growth. For example, studies on HDAC (Histone Deacetylase) inhibitors have shown promising results for compounds structurally similar to N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, suggesting potential applications in cancer therapy .

In Vivo Models

In vivo studies using xenograft models have indicated that related compounds can significantly inhibit tumor growth compared to standard treatments. These findings support further investigation into the efficacy of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Synthesize 2-chlorobenzoyl chloride via thionyl chloride (SOCl₂) activation of 2-chlorobenzoic acid. Reaction conditions (e.g., solvent, temperature) significantly impact selectivity. For example, using SOCl₂ in benzene under reflux (4 hours) yields 52–68% conversion, while dichloromethane at 50°C reduces reaction time to 1–12 hours .

- Step 2 : Couple 2-chlorobenzoyl chloride with 5-amino-2-fluoroaniline. Pyridine is often used as an acid scavenger in 1,2-dichloroethane under reflux (2–5 hours). Monitor reaction progress via TLC and purify via flash chromatography (ethyl acetate/petroleum ether, 3:2 v/v) .

- Key Variables :

- Solvent : Benzene or dichloromethane for acylation.

- Temperature : Higher temperatures (50°C) accelerate reactions but may increase side products.

- Purification : Column chromatography is critical for isolating the amide in high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide?

- Methodology :

- ¹H NMR : Characteristic peaks include:

- δ 10.29 ppm : Broad singlet for the amide NH proton.

- δ 7.45–7.19 ppm : Multiplets for aromatic protons on the benzamide and fluorophenyl rings.

- δ 9.34 ppm : Hydroxyl proton (if present in intermediates) .

- IR : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 35Cl NQR frequencies observed in substituted benzamides, and what structural insights do these discrepancies provide?

- Methodology :

- 35Cl NQR Analysis : Measure quadrupole resonance frequencies to assess electronic environments of chlorine atoms. For example:

- N-(2-chlorophenyl)-2-chlorobenzamide shows two distinct 35Cl NQR frequencies (34.12 MHz and 35.87 MHz) due to inequivalent Cl atoms in the aromatic ring .

- Crystallographic Validation : X-ray diffraction reveals bond lengths and angles. For instance, the C-Cl bond in the benzamide ring (1.74 Å) is shorter than in the fluorophenyl ring (1.78 Å), explaining frequency shifts .

Q. What strategies are effective in optimizing the coupling reaction between 5-amino-2-fluoroaniline and 2-chlorobenzoyl chloride to minimize by-products?

- Optimization Approaches :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis. Non-polar solvents (e.g., dichloroethane) favor amide formation .

- Stoichiometry : Use 1.2 equivalents of benzoyl chloride to ensure complete amine consumption. Excess reagent increases diacylation by-products .

- Temperature Control : Maintain reflux (80–100°C) to balance reaction rate and selectivity. Rapid cooling post-reaction minimizes degradation .

- By-Product Mitigation :

- Chromatography : Ethyl acetate/petroleum ether (3:2) effectively separates the target amide from unreacted starting materials .

Q. How do fluorine and chlorine substituents impact the biological activity of benzamide derivatives in pharmacological studies?

- Mechanistic Insights :

- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions. In N-(5-amino-2-fluorophenyl) derivatives, the -F group increases binding affinity to kinase targets (e.g., EGFR) .

- Chlorine : Improves lipophilicity and π-π stacking with aromatic residues in enzyme active sites. For example, 2-chlorobenzamide derivatives show IC₅₀ values <1 µM in kinase inhibition assays .

- Experimental Design :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions (e.g., 3-Cl vs. 4-F) and test in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.